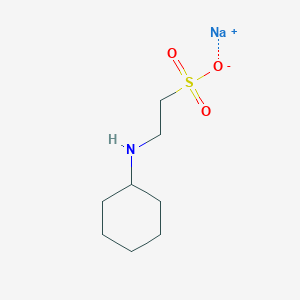
4-Chloro-5-methyl-2-(methylthio)pyrimidine
Descripción general
Descripción
4-Chloro-5-methyl-2-(methylthio)pyrimidine is a synthetic intermediate used in the preparation of various inhibitors . It has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Synthesis Analysis
4-Chloro-5-methyl-2-(methylthio)pyrimidine has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methyl-2-(methylthio)pyrimidine is represented by the IUPAC name 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine . The InChI code is 1S/C6H7ClN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 .Chemical Reactions Analysis
4-Chloro-2-methylthiopyrimidine has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . It was also used as a building block in medicinal chemistry synthesis .Physical And Chemical Properties Analysis
4-Chloro-5-methyl-2-(methylthio)pyrimidine has a molecular weight of 174.65 . It has a boiling point of 139-140 °C/36 mmHg and a melting point of -2 °C . The density is 1.381 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-5-methyl-2-(methylthio)pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Novel Pyrimidine Analogs
Detailed structure-activity relationship (SAR) analysis of pyrimidines provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . 4-Chloro-5-methyl-2-(methylthio)pyrimidine can be used as a starting material in these syntheses .
Building Block in Medicinal Chemistry
4-Chloro-5-methyl-2-(methylthio)pyrimidine is used as a building block in medicinal chemistry synthesis . It is used in the total synthesis of various compounds, demonstrating its versatility in the field of medicinal chemistry .
Synthesis of Marine Alkaloid Variolin B1
This compound is used in the total synthesis of the marine alkaloid variolin B1 . Variolin B1 is a potent antiproliferative agent against human tumor cell lines, making this an important application in cancer research .
Synthesis of 2-Hydroxy-4-Pyrimidinecarboxylic Acid
4-Chloro-5-methyl-2-(methylthio)pyrimidine is also used in the synthesis of 2-hydroxy-4-pyrimidinecarboxylic acid . This compound has potential applications in the development of new drugs .
Synthesis of KDR Kinase Inhibitors
This compound is used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . KDR kinase inhibitors are used in the treatment of cancer, making this a significant application in oncology .
Agricultural Studies
4-Chloro-5-methyl-2-(methylthio)pyrimidine is used in agricultural studies due to its unique properties and reactivity. However, the specific applications in this field are not detailed in the available resources.
Material Science Investigations
This compound is also used in material science investigations. The specific applications in this field are not detailed in the available resources.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
4-Chloro-5-methyl-2-(methylthio)pyrimidine has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors . These applications suggest potential future directions in the development of new inhibitors and medicinal chemistry synthesis .
Propiedades
IUPAC Name |
4-chloro-5-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXWPYARYIQHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634980 | |
| Record name | 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-2-(methylthio)pyrimidine | |
CAS RN |
61044-96-0 | |
| Record name | 4-Chloro-5-methyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methyl-2-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)


![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)



